5-(2,5-Dichlorophenyl)-2-methoxyphenol
CAS No.: 1261922-59-1
Cat. No.: VC11729380
Molecular Formula: C13H10Cl2O2
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261922-59-1 |
|---|---|
| Molecular Formula | C13H10Cl2O2 |
| Molecular Weight | 269.12 g/mol |
| IUPAC Name | 5-(2,5-dichlorophenyl)-2-methoxyphenol |
| Standard InChI | InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3 |
| Standard InChI Key | VWRCADFWEGGEHC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O |
Introduction
The compound’s electron-withdrawing chlorine atoms and methoxy group influence its reactivity, enhancing stability against oxidation compared to non-substituted phenols .
Synthesis and Industrial Production
Friedel-Crafts Acylation Route
A patent (CN104591973A) describes a pathway for synthesizing dichlorophenol derivatives :
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Friedel-Crafts acylation: Reacting 1,2,4-trichlorobenzene with acetyl chloride in the presence of AlCl yields 2,5-dichloroacetophenone.
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Baeyer-Villiger oxidation: Treating the ketone with a peracid (e.g., peracetic acid) forms an acetate intermediate.
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Hydrolysis: Alkaline hydrolysis of the acetate produces 2,5-dichlorophenol.
For 5-(2,5-dichlorophenyl)-2-methoxyphenol, additional steps would involve:
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Methoxy group introduction: Protecting the phenol group followed by methylation (e.g., using dimethyl sulfate).
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Yield Optimization
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Catalyst selection: Scandium triflate improves Baeyer-Villiger oxidation efficiency (yield >90%) .
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Solvent systems: Dichloromethane-acetone mixtures reduce side reactions .
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR (KBr) | 3350 cm (O-H), 1260 cm (C-O) | Phenolic and methoxy groups |
| H NMR | δ 6.8–7.4 (aromatic H), δ 3.9 (OCH) | Substituent positions |
| GC-MS | m/z 277 (M), 241 (M-Cl) | Molecular ion fragmentation |
Chromatographic Methods
Applications and Industrial Relevance
Agrochemical Intermediates
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Herbicide synthesis: Dichlorophenol derivatives are precursors to dicamba, a broadleaf herbicide .
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Patent analysis: CN104591973A highlights scalable production with minimal waste .
Pharmaceutical Development
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